molecular formula C14H12N4OS B1660055 N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide CAS No. 71085-97-7

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide

Cat. No. B1660055
CAS RN: 71085-97-7
M. Wt: 284.34 g/mol
InChI Key: CNBKZZIOGRFHKU-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinecarboxamides are a class of compounds that contain a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and amine (NH2) group . They are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines has been a subject of interest in many studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of 4-Pyridinecarboxamide, a related compound, has been analyzed using Fourier transform infrared, Fourier transform Raman, and UV–visible spectra .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives have been studied extensively. For example, a study reported the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. For example, the properties of 4-Pyridinecarboxamide have been analyzed using phase change data, mass spectrum (electron ionization), and gas chromatography .

Future Directions

The future directions in the study of pyridine derivatives could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the design of new drugs based on these compounds .

properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-18-11-4-2-3-5-12(11)20-14(18)17-16-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,19)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKZZIOGRFHKU-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421148
Record name F3142-0078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide

CAS RN

71085-97-7
Record name NSC327389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3142-0078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 4
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 5
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 6
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.